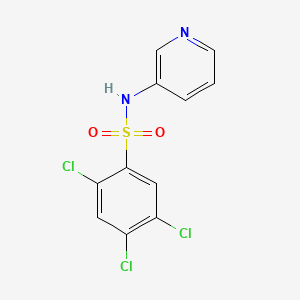
2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMXB-A, which is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).
作用機序
The mechanism of action of 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine involves the activation of the α7 nAChR. This receptor is widely expressed in the brain and is involved in various physiological processes such as learning and memory, attention, and pain modulation. Activation of the α7 nAChR by 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function, mood, and pain perception.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been shown to have various biochemical and physiological effects. The compound has been found to increase the release of acetylcholine and dopamine in the brain, which improves cognitive function and mood. It has also been shown to modulate the release of glutamate, which is involved in the regulation of pain perception. In addition, 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been found to have anti-inflammatory effects, which may be beneficial in various diseases such as Alzheimer's disease and chronic pain.
実験室実験の利点と制限
One of the advantages of using 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine in lab experiments is its selectivity for the α7 nAChR. This allows for specific modulation of this receptor without affecting other receptors in the brain. Another advantage is the compound's ability to cross the blood-brain barrier, which allows for its effects to be observed in the central nervous system. However, one of the limitations of using 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine is its low solubility in water, which may limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the research on 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine. One area of interest is the compound's potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and chronic pain. Further studies are needed to investigate the safety and efficacy of the compound in these diseases. Another area of interest is the development of new analogs of 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine with improved pharmacokinetic and pharmacodynamic properties. These analogs may have better solubility, selectivity, and potency, which may enhance their therapeutic potential. Finally, the use of 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
合成法
The synthesis method for 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine involves the reaction of 3-ethoxy-4-methoxybenzylamine with 2,3-dihydro-1H-inden-5-ylcarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
科学的研究の応用
2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been extensively studied for its therapeutic potential in various diseases such as Alzheimer's disease, schizophrenia, and chronic pain. The compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been investigated for its analgesic properties in animal models of chronic pain.
特性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-22-19-11-14(7-10-18(19)21-2)13-20-17-9-8-15-5-4-6-16(15)12-17/h7-12,20H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDSZOUTLURYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774912.png)
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5774920.png)


![3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774952.png)


![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)

